molecular formula C27H16O4 B8483390 9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid CAS No. 7242-30-0

9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid

Cat. No.: B8483390
CAS No.: 7242-30-0
M. Wt: 404.4 g/mol
InChI Key: KUQXWYPFKWLDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid is a useful research compound. Its molecular formula is C27H16O4 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7242-30-0

Molecular Formula

C27H16O4

Molecular Weight

404.4 g/mol

IUPAC Name

9,9'-spirobi[fluorene]-2,2'-dicarboxylic acid

InChI

InChI=1S/C27H16O4/c28-25(29)15-9-11-19-17-5-1-3-7-21(17)27(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(26(30)31)14-24(20)27/h1-14H,(H,28,29)(H,30,31)

InChI Key

KUQXWYPFKWLDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)O)C=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First 7.2 g of bromine and then a solution of 3.0 g of 2,2'-diacetyl-9,9'-spirobifluorene in a little dioxane are added dropwise at 0° C. while stirring to a solution of 6.0 g of sodium hydroxide in 30 ml of water. After stirring for a further hour at room temperature, the clear yellow solution is admixed with 1 g of sodium hydrogen sulfite dissolved in 20 ml of water. After acidification with concentrated hydrochloric acid, the precipitated colorless product is filtered off and washed with a little water. Recrystallization with ethanol gives 9,9'-spirobifluorene-2,2'-dicarboxylic acid as clear prisms (m.p. 352° C.).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

At 0° C., first 7.2 g of bromine and then a solution of 3.0 g of 2,2′-diacetyl-9,9′-spirobifluorene in a small amount of dioxane were added dropwise with stirring to a solution of 6.0 g of sodium hydroxide in 30 ml of water. After the mixture had been stirred for a further 1 hour at room temperature, 1 g of sodium hydrogensulfite, dissolved in 20 ml of water, was added to the clear yellow solution. Following acidification with conc. hydrochloric acid, the colorless product which had precipitated out was filtered off and washed with a small amount of water. Recrystallization from ethanol produced 9,9′-spirobifluorene-2,2′-dicarboxylic acid as water-clear prisms (m.p. 352° C.).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

i-k) 9,9′-Spirobifluorene-2,2′,7,7′-tetracarboxylic acid can be prepared in an analogous way from 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene; likewise, 9,9′-spirobifluorene-2,2′,7-tricarboxylic acid can be prepared from 2,2′,7-tribromo-9,9′-spirobifluorene and 9,9′-spirobifluorene-2,2′,4,4′,7,7′-hexacarboxylic acid can be prepared from 2,2′,4,4′,7,7′-hexabromo-9,9′-spirobifluorene by analogous methods.
Name
9,9′-Spirobifluorene-2,2′,7,7′-tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9,9′-spirobifluorene-2,2′,7-tricarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
9,9′-spirobifluorene-2,2′,4,4′,7,7′-hexacarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2′,4,4′,7,7′-hexabromo-9,9′-spirobifluorene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

 While stirring. first 7.2 g of bromine and then a solution of 3.0 g of 2,2′-diacetyl-9,9′-spirobifluorene in a little dioxane were added dropwise at 0° C. to a solution of 6.0 g of sodium hydroxide in 30 ml of water. After stirring for a further hour at room temperature, the clear yellow solution was admixed with 1 g of sodium hydrogen sulfite dissolved in 20 ml of water. After acidification with concentrated HCl, the colorless product which precipitated was filtered off and washed with a little water. Recrystallization from ethanol gave 9,9′-spirobifluorene-2,2′-dicarboxylic acid as clear, colorless prisms (mp. 352° C.).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.